molecular formula C7H10O B14519992 2-[(E)-prop-1-enyl]cyclobutan-1-one CAS No. 63049-06-9

2-[(E)-prop-1-enyl]cyclobutan-1-one

Cat. No.: B14519992
CAS No.: 63049-06-9
M. Wt: 110.15 g/mol
InChI Key: XCKPQVJBFYAXEQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-prop-1-enyl]cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a prop-1-enyl group at the second position and a ketone functional group at the first position

Mechanism of Action

The mechanism of action of 2-[(E)-prop-1-enyl]cyclobutan-1-one involves its ability to participate in various chemical reactions due to the presence of the cyclobutane ring and the ketone functional group. The molecular targets and pathways involved in its reactions include the formation of new carbon-carbon bonds and the stabilization of reaction intermediates through coordination with metal catalysts .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[(E)-prop-1-enyl]cyclobutan-1-one include cyclopropane, cyclopentane, and other cyclobutane derivatives . These compounds share the characteristic of having a cyclic structure with varying degrees of ring strain and reactivity.

Uniqueness: This compound is unique due to its specific substitution pattern and the presence of the prop-1-enyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutane derivatives . The combination of the cyclobutane ring and the ketone functional group also contributes to its versatility in chemical synthesis and applications.

Properties

CAS No.

63049-06-9

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]cyclobutan-1-one

InChI

InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

XCKPQVJBFYAXEQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1CCC1=O

Canonical SMILES

CC=CC1CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.